N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
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Overview
Description
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, an oxadiazole ring, and a phenylpropanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, which is then reacted with 2-aminobenzophenone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
- N-{2-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
- N-{2-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]phenyl}-3-phenylpropanamide
Uniqueness
What sets N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide apart from similar compounds is its specific dichlorophenyl group and oxadiazole ring, which confer unique chemical properties and biological activities. These structural features make it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C23H17Cl2N3O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-18-12-11-16(14-19(18)25)22-27-28-23(30-22)17-8-4-5-9-20(17)26-21(29)13-10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,26,29) |
InChI Key |
ZEHFAEBEPZPIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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